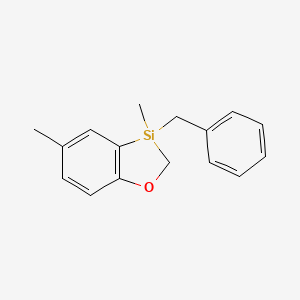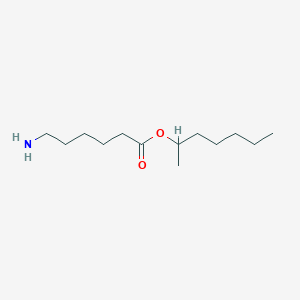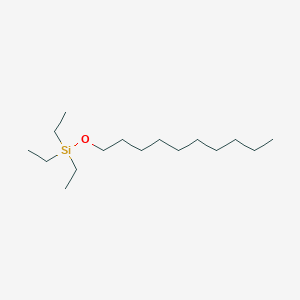
1-Triethylsilyloxydecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Triethylsilyloxydecane can be synthesized through the reaction of 1-decanol with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 1-Triethylsilyloxydecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to yield decane and triethylsilane.
Substitution: The triethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Decane and triethylsilane.
Substitution: Various substituted decane derivatives.
科学研究应用
1-Triethylsilyloxydecane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, facilitating the selective reactions of other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism by which 1-Triethylsilyloxydecane exerts its effects is primarily through its ability to act as a protecting group. The triethylsilyloxy group stabilizes the molecule and prevents unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups, making it a valuable tool in organic synthesis.
相似化合物的比较
1-Trimethylsilyloxydecane: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
1-Triisopropylsilyloxydecane: Contains a triisopropylsilyl group, offering different steric and electronic properties.
1-Tert-Butyldimethylsilyloxydecane: Features a tert-butyldimethylsilyl group, providing enhanced stability and resistance to hydrolysis.
Uniqueness: 1-Triethylsilyloxydecane is unique due to its balance of steric hindrance and reactivity. The triethylsilyl group offers sufficient protection while allowing for relatively easy removal under mild conditions, making it a versatile protecting group in organic synthesis.
属性
CAS 编号 |
256235-78-6 |
|---|---|
分子式 |
C16H36OSi |
分子量 |
272.54 g/mol |
IUPAC 名称 |
decoxy(triethyl)silane |
InChI |
InChI=1S/C16H36OSi/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4/h5-16H2,1-4H3 |
InChI 键 |
SHTTYXXIIRONIA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCO[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
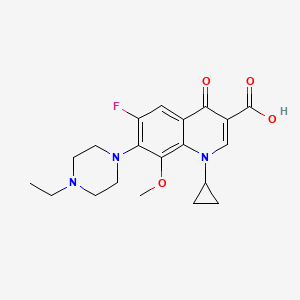
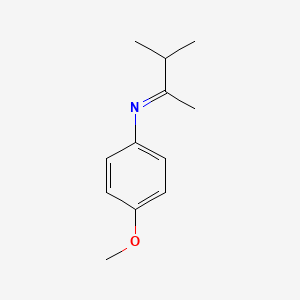
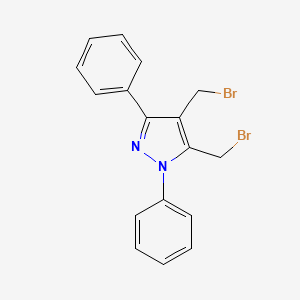
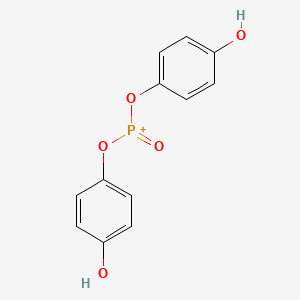
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)

![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
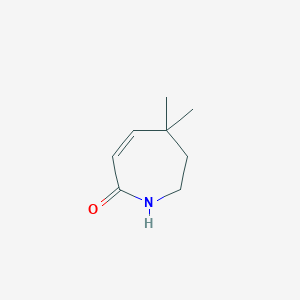
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
